molecular formula C9H5BrF3NO B1407559 4-Bromo-7-(trifluoromethoxy)-1H-indole CAS No. 1774896-71-7

4-Bromo-7-(trifluoromethoxy)-1H-indole

Cat. No.: B1407559
CAS No.: 1774896-71-7
M. Wt: 280.04 g/mol
InChI Key: HXKVPJLAHMJNHM-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethoxy)-1H-indole is a halogenated indole derivative with a bromine substituent at the 4-position and a trifluoromethoxy group at the 7-position. Its molecular formula is C₉H₅BrF₃NO, with a molecular weight of 280.05 g/mol . Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or antioxidants .

Properties

CAS No.

1774896-71-7

Molecular Formula

C9H5BrF3NO

Molecular Weight

280.04 g/mol

IUPAC Name

4-bromo-7-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C9H5BrF3NO/c10-6-1-2-7(15-9(11,12)13)8-5(6)3-4-14-8/h1-4,14H

InChI Key

HXKVPJLAHMJNHM-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CNC2=C1OC(F)(F)F)Br

Canonical SMILES

C1=CC(=C2C=CNC2=C1OC(F)(F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-Bromo-7-(trifluoromethoxy)-1H-indole, highlighting differences in substituents, molecular weight, and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-7-(trifluoromethoxy)-1H-indole Br (C4), -OCF₃ (C7) C₉H₅BrF₃NO 280.05 Lipophilic; potential kinase inhibition
4-Bromo-7-methyl-1H-indole Br (C4), -CH₃ (C7) C₉H₈BrN 210.07 Electron-donating methyl group; higher solubility in non-polar solvents
5-Bromo-7-fluoro-1H-indole-2-carboxamide Br (C5), -F (C7), -CONHCH₃Ph C₁₆H₁₂BrFN₂O 363.19 Fluorine enhances polarity; carboxamide enables hydrogen bonding
5-Bromo-3-(triazolyl)-1H-indole (e.g., 9c ) Br (C5), triazole at C3 C₁₈H₁₅BrN₄O₂ 427.08 Antioxidant activity; triazole improves π-π stacking
5-Bromo-1H-indole-7-carboxylic acid Br (C5), -COOH (C7) C₉H₆BrNO₂ 256.06 High polarity; limited membrane permeability
Key Observations:

Substituent Position : The placement of bromine at C4 (vs. C5 in most analogs) alters steric and electronic interactions. For instance, C4-brominated indoles may exhibit distinct binding modes in protein pockets compared to C5 analogs .

Trifluoromethoxy Group : The -OCF₃ group at C7 enhances lipophilicity and metabolic stability compared to methyl (-CH₃) or carboxylic acid (-COOH) groups, making the compound more suited for central nervous system targeting .

Functional Group Diversity : Carboxamide () and triazole () substituents introduce hydrogen-bonding capabilities, which are absent in the target compound. This may limit its utility in applications requiring strong target binding .

Physical and Chemical Properties

  • Solubility : The trifluoromethoxy group reduces water solubility compared to polar analogs like 5-Bromo-1H-indole-7-carboxylic acid. This is critical for pharmacokinetic optimization .
  • Stability : The electron-withdrawing nature of -OCF₃ and Br may increase resistance to oxidative degradation compared to methyl-substituted indoles .
  • Spectroscopic Data : While NMR/MS data for the target compound are unavailable, analogs such as 9a () show characteristic indole proton signals (δ 6.80–7.23 ppm in ¹H NMR) and molecular ion peaks in HRMS (e.g., m/z 397.0653 for 9a) .

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